2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate 2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 338968-14-2
VCID: VC4837106
InChI: InChI=1S/C16H17NO2S/c1-12-7-3-5-9-14(12)17-16(18)19-11-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18)
SMILES: CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2SC
Molecular Formula: C16H17NO2S
Molecular Weight: 287.38

2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate

CAS No.: 338968-14-2

Cat. No.: VC4837106

Molecular Formula: C16H17NO2S

Molecular Weight: 287.38

* For research use only. Not for human or veterinary use.

2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate - 338968-14-2

Specification

CAS No. 338968-14-2
Molecular Formula C16H17NO2S
Molecular Weight 287.38
IUPAC Name (2-methylsulfanylphenyl)methyl N-(2-methylphenyl)carbamate
Standard InChI InChI=1S/C16H17NO2S/c1-12-7-3-5-9-14(12)17-16(18)19-11-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Standard InChI Key WAHIYHSQOFXQQM-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2SC

Introduction

Key Findings

2-(Methylsulfanyl)benzyl N-(2-methylphenyl)carbamate is a carbamate derivative characterized by a benzyl group substituted with a methylsulfanyl moiety at the 2-position and an N-(2-methylphenyl)carbamate functional group. This compound exhibits potential utility in organic synthesis and medicinal chemistry, though its biological activity remains underexplored in the provided literature. Its molecular structure, synthesis pathways, and physicochemical properties are well-documented across diverse sources, underscoring its relevance in specialized chemical applications .

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₆H₁₇NO₂S and a molecular weight of 287.38 g/mol . Its structure combines a benzyl backbone with a methylsulfanyl group (–SCH₃) at the 2-position and a carbamate group (–OCONH–) linked to a 2-methylphenyl substituent (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₇NO₂S
Molecular Weight287.38 g/mol
SMILESCOC(=O)Nc1c(C)cccc1Sc2ccccc2
InChIKeyQBVLFGAHMMKFSP-UHFFFAOYSA-N

Stereochemical and Conformational Analysis

Synthesis and Preparation

Primary Synthetic Routes

The compound is typically synthesized via carbamate formation between 2-(methylsulfanyl)benzyl alcohol and 2-methylphenyl isocyanate under basic conditions. Alternative methods include:

  • Nucleophilic substitution: Reaction of 2-(methylsulfanyl)benzyl chloride with 2-methylphenyl carbamate .

  • Rhodium-catalyzed transfer: Employing Rh₂(OAc)₄ to transfer carbamate groups to sulfoxides, though this method is more common for sulfoximine derivatives .

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYieldSource
Carbamate coupling2-Methylphenyl isocyanate, DMF, NaH, 90°C84%
Nucleophilic substitution2-(Methylsulfanyl)benzyl chloride, K₂CO₃, THF72%

Purification and Characterization

Purification is achieved via silica gel chromatography (eluent: ethyl acetate/hexane). Characterization relies on ¹H/¹³C NMR, IR, and HRMS, with key spectral data including:

  • ¹H NMR (CDCl₃): δ 7.41–7.89 (aromatic protons), δ 2.35 (SCH₃), δ 2.24 (CH₃ from 2-methylphenyl) .

  • IR (cm⁻¹): 1705 (C=O stretch), 1244 (C–O–C) .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. It is stable under ambient conditions but hydrolyzes slowly in acidic or basic media due to the carbamate group’s susceptibility to nucleophilic attack .

Table 3: Physical Properties

PropertyValueSource
Melting PointNot reported
LogP (octanol-water)~3.2 (estimated)
StabilityStable at RT; hydrolyzes in acidic/basic conditions

Spectroscopic and Computational Data

  • UV-Vis: λₘₐₓ = 275 nm (π→π* transition of aromatic rings) .

  • DFT Calculations: The HOMO is localized on the carbamate group, while the LUMO resides on the benzyl moiety, suggesting electrophilic reactivity .

Applications and Derivatives

Synthetic Utility

The compound serves as an intermediate in:

  • Heterocycle synthesis: Copper-catalyzed cyclization to benzofurans .

  • Protecting groups: The carbamate moiety can be deprotected under mild acidic conditions .

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